molecular formula C11H9ClN2 B572368 3-(2-Chlorophenyl)pyridin-4-amine CAS No. 1258624-38-2

3-(2-Chlorophenyl)pyridin-4-amine

Cat. No.: B572368
CAS No.: 1258624-38-2
M. Wt: 204.657
InChI Key: REUNHKGJZBVIPP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)pyridin-4-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a 2-chlorophenyl group at the 3-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 2-chlorophenylboronic acid can be coupled with 4-bromopyridine in the presence of a palladium catalyst and a base to yield this compound .

Another method involves the nucleophilic substitution reaction of 4-chloropyridine with 2-chloroaniline under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)pyridin-4-amine is unique due to the presence of both an amino group and a chlorophenyl group on the pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for diverse applications in research and industry .

Biological Activity

3-(2-Chlorophenyl)pyridin-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorophenyl group and an amino group. This configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic chlorophenyl group engages in π-π interactions, which may enhance binding affinity and specificity for target proteins.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's inhibitory effects on MAO, particularly MAO-B. For instance, compounds similar to this compound have shown IC50 values indicating potent inhibition of MAO-B, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease . The presence of chlorine substituents has been linked to increased MAO inhibitory activity compared to other functional groups .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit selective activity against pathogens such as Chlamydia. In comparative studies, these derivatives demonstrated superior efficacy compared to standard antibiotics like spectinomycin, suggesting potential for development into new antimicrobial agents .

3. Antitumor Properties

Preliminary investigations into the antitumor activities of related compounds reveal that they can inhibit tumor growth in various cancer cell lines. The structure-activity relationship suggests that modifications to the pyridine ring can enhance cytotoxic effects against breast and colon cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the role of substituents on the pyridine and phenyl rings in modulating biological activity. For example:

CompoundSubstituentIC50 (µM)Activity
This compoundCl<1MAO-B Inhibition
4-Amino-3-(2-chlorophenyl)pyridine->10Low Activity
3-(2-Iodophenyl)pyridin-4-amineI>10Reduced Activity

These findings indicate that halogens such as chlorine significantly enhance activity compared to other groups like methyl or nitro .

Case Study 1: MAO-B Inhibition

A study evaluated several pyridine derivatives for their MAO-B inhibitory potential. The compound was found to have an IC50 value significantly lower than that of standard inhibitors like iproniazid, highlighting its potential in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives based on this compound exhibited selective inhibition against Chlamydia species, outperforming traditional antibiotics in efficacy while maintaining low toxicity profiles .

Properties

IUPAC Name

3-(2-chlorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNHKGJZBVIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734708
Record name 3-(2-Chlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258624-38-2
Record name 3-(2-Chlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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